molecular formula C5H9ClO2S B14627338 Ethyl [(chloromethyl)sulfanyl]acetate CAS No. 54214-57-2

Ethyl [(chloromethyl)sulfanyl]acetate

Cat. No.: B14627338
CAS No.: 54214-57-2
M. Wt: 168.64 g/mol
InChI Key: PGZHFDBAHQCESL-UHFFFAOYSA-N
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Description

Ethyl [(chloromethyl)sulfanyl]acetate is a synthetic ester compound characterized by the presence of both sulfide and reactive chloromethyl functional groups. This structure classifies it as a sulfur-containing acetic acid derivative, making it a potential building block in organic synthesis and medicinal chemistry research. The compound's molecular backbone suggests its utility in nucleophilic substitution reactions, where the chloromethyl group can be displaced, or in serving as a precursor for more complex sulfur-based molecules. Sulfur and chlorine-containing compounds are of significant interest in pharmaceutical development; chlorine is a key element in more than 250 FDA-approved drugs, often used to optimize a molecule's metabolic stability and binding properties . Similarly, sulfur-based functional groups are crucial in the construction of bioactive agents, such as the N-acyl sulfonamide moiety found in various protease inhibitors and other therapeutics . As such, this compound is positioned as a valuable intermediate for researchers exploring new chemical entities in drug discovery and material science. This product is intended for use by qualified laboratory and research professionals only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

54214-57-2

Molecular Formula

C5H9ClO2S

Molecular Weight

168.64 g/mol

IUPAC Name

ethyl 2-(chloromethylsulfanyl)acetate

InChI

InChI=1S/C5H9ClO2S/c1-2-8-5(7)3-9-4-6/h2-4H2,1H3

InChI Key

PGZHFDBAHQCESL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl [(chloromethyl)sulfanyl]acetate can be synthesized through various methods. One common method involves the reaction of ethyl acetate with chloromethyl sulfide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as silicotungstic acid can be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(chloromethyl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl [(chloromethyl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive chloromethyl group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfur-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl [(chloromethyl)sulfanyl]acetate involves its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophiles, making it useful in biochemical applications. The sulfanyl group can participate in redox reactions, contributing to the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes critical differences and similarities between Ethyl [(chloromethyl)sulfanyl]acetate and its analogs:

Compound Name Molecular Formula Substituent Key Applications References
This compound C₅H₉ClO₂S Chloromethyl (-CH₂Cl) Intermediate for quinolines, pyrimidines, and antimicrobial agents.
Methyl 2-(4-chlorophenyl)sulfanylacetate C₉H₉ClO₂S 4-Chlorophenyl (-C₆H₄Cl) Building block for agrochemicals and pharmaceuticals.
Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate C₁₀H₁₀Cl₂O₂S 3,4-Dichlorophenyl (-C₆H₃Cl₂) Potential use in polymer chemistry and ligand design.
Ethyl [(ethoxycarbonothioyl)sulfanyl]acetate C₇H₁₂O₃S₂ Ethoxythioxomethyl (-SC(=S)OEt) Reactive dithioester for controlled radical polymerization and material science.
Ethyl 2-(chlorosulfonyl)acetate C₄H₇ClO₄S Chlorosulfonyl (-SO₂Cl) Sulfonation agent and precursor for sulfonamide drugs.

Q & A

Basic: What is the standard laboratory synthesis protocol for Ethyl [(chloromethyl)sulfanyl]acetate?

Methodological Answer:
this compound is typically synthesized via nucleophilic substitution. A common approach involves reacting a thiol-containing precursor (e.g., 4-chloro-2-aminophenol-derived benzoxazole-2-thiol) with ethyl chloroacetate in acetone under basic conditions (e.g., potassium hydroxide). The reaction mixture is stirred at 40–60°C for 6–12 hours, followed by quenching with ice-water and extraction with ethyl acetate. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced: How do competing reaction pathways affect the synthesis of this compound, and how are they resolved?

Methodological Answer:
Competing pathways include over-alkylation or oxidation of the thiol group. To mitigate these:

  • Solvent choice: Polar aprotic solvents (e.g., acetone) reduce side reactions compared to protic solvents.
  • Temperature control: Maintaining temperatures below 60°C prevents thermal decomposition.
  • Stoichiometry: A 1:1 molar ratio of thiol to ethyl chloroacetate minimizes over-alkylation.
    Post-reaction, GC-MS analysis identifies byproducts (e.g., disulfides), and flash chromatography isolates the target compound. Contradictory data on reaction efficiency in ethanol vs. acetone (e.g., 70% vs. 85% yield) highlight solvent-dependent reactivity .

Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • 1H NMR: Key signals include a singlet at δ 4.49 ppm (-SCH2COO-) and a triplet at δ 1.25 ppm (ethyl -CH3). Aromatic protons (if present) appear at δ 7.2–7.8 ppm for benzoxazole derivatives.
  • IR: Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 650 cm⁻¹ (C-S bond).
  • GC-MS: Molecular ion peak at m/z 194 (C5H9ClO2S) confirms molecular weight. Cross-referencing with databases (e.g., PubChem CID 69484) ensures accuracy .

Advanced: How can computational modeling predict reactivity in sulfanyl acetate derivatives?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the chloromethyl group and sulfanyl moiety. Key steps:

Optimize the geometry of reactants and transition states.

Calculate activation energies to identify rate-limiting steps (e.g., nucleophilic attack vs. leaving-group departure).

Simulate solvent effects using COSMO-RS.
Studies show the chloromethyl group’s electron-withdrawing effect lowers the LUMO energy of the acetate, enhancing electrophilicity. Experimental validation via kinetic studies (e.g., Arrhenius plots) aligns with computational predictions .

Advanced: How do structural modifications influence the compound’s application in heterocyclic synthesis?

Methodological Answer:
The sulfanylacetate group acts as a versatile synthon:

  • Benzoxazole/thiazole formation: Reacts with hydrazines or amines to form triazolo-benzoxazoles (e.g., intermediates for antimicrobial agents).
  • Peptide coupling: The ester hydrolyzes to a carboxylic acid, enabling amide bond formation with amino groups.
    Contradictions arise in regioselectivity when substituting the chloromethyl group with bulkier halogens (e.g., bromine vs. chlorine), altering steric hindrance and reaction pathways .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, goggles, and a lab coat due to skin/eye irritation risks.
  • Ventilation: Use fume hoods to avoid inhalation (TLV: 5 ppm).
  • Waste disposal: Neutralize with 10% NaOH before discarding halogenated waste.
    Safety data aligns with UN 2920 guidelines for corrosive liquids .

Advanced: What strategies resolve low yields in scaled-up syntheses?

Methodological Answer:

  • Catalyst screening: Triethylamine or DMAP improves reaction kinetics.
  • Process optimization: Use continuous flow reactors for better heat dissipation.
  • Purity control: Pre-purify starting materials via recrystallization (e.g., ethyl chloroacetate in hexane).
    Data shows a 15% yield increase when switching from batch to flow reactors (20 mL/min, 50°C) .

Basic: How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

  • Thermal stability: TGA analysis (heating rate 10°C/min) shows decomposition onset at 120°C.
  • Light sensitivity: Store in amber vials at –20°C; UV-Vis spectra (λmax 270 nm) monitor photodegradation.
  • Hydrolytic stability: HPLC tracks ester hydrolysis in aqueous buffers (pH 7.4, 37°C), showing a half-life of 48 hours .

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